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9H-Xanthen-9-one, 2-bromo-6-hydroxy-

Cat. No.: B3224755
CAS No.: 123730-75-6
M. Wt: 291.1 g/mol
InChI Key: YXFUBYQDFZINQD-UHFFFAOYSA-N
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Description

Significance of the 9H-Xanthen-9-one Scaffold in Academic Research

The xanthone (B1684191) scaffold is often described as a "privileged structure" in medicinal chemistry. mdpi.com This term reflects its ability to bind to multiple biological receptors, making it a versatile starting point for the design of new therapeutic agents. mdpi.com Xanthone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant effects. mdpi.comresearchgate.netnih.gov

The rigid, planar nature of the xanthone core, combined with the potential for substitution at various positions, allows for the fine-tuning of its physicochemical and biological properties. Beyond medicine, xanthone-based compounds, such as fluorescein, are crucial in materials science and analytical chemistry, where they are employed as fluorescent probes and dyes for applications like tracking water flow and diagnosing vascular disorders. researchgate.netwikipedia.org The stability of the xanthone core makes it an advantageous framework for developing molecules with specific therapeutic or functional effects. nih.gov

Overview of Halogenated and Hydroxylated Xanthone Derivatives

The introduction of halogen and hydroxyl substituents onto the xanthone scaffold significantly influences the molecule's chemical behavior and biological activity.

Hydroxylated Xanthones: The presence of one or more hydroxyl (-OH) groups is frequently associated with potent antioxidant activity. mdpi.com These groups can act as free radical scavengers, helping to mitigate oxidative stress. mdpi.commdpi.com The number and position of hydroxyl groups can impact the compound's ability to chelate metals and inhibit enzymes involved in skin aging processes, such as collagenase and elastase. mdpi.com For example, 1,2-dihydroxy-9H-xanthen-9-one has been studied for its antioxidant, anti-inflammatory, and anti-allergic properties, making it an attractive molecule for cosmetic science. mdpi.comresearchgate.net

Halogenated Xanthones: The incorporation of halogens, such as bromine or chlorine, is a common strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. Studies have shown that halogenated xanthone derivatives can exhibit significant antityrosinase and anticancer activities. researchgate.netnih.govresearchgate.net The presence of a bromine or chlorine atom can be identified through mass spectrometry by its characteristic isotopic pattern. mdpi.com For instance, bromo-substituted xanthones typically show two molecular ion peaks ([M]+ and [M+2]+) in a roughly 1:1 ratio. mdpi.com Research into brominated-hydroxyxanthones has highlighted their potential as anticancer agents. researchgate.net

Rationale for Academic Investigation of 9H-Xanthen-9-one, 2-bromo-6-hydroxy-

The academic interest in 9H-Xanthen-9-one, 2-bromo-6-hydroxy- stems from a systematic approach to drug discovery and materials science known as structure-activity relationship (SAR) studies. The rationale for investigating this specific isomer is built upon the established properties of its constituent functional groups. The hydroxyl group at the 6-position is expected to confer antioxidant properties, while the bromine atom at the 2-position may enhance other biological activities, such as enzyme inhibition or cytotoxicity towards cancer cells. mdpi.comresearchgate.net

Scope and Objectives of Research on Xanthenone Congeners

Research on xanthenone congeners—a series of related chemical compounds—is typically broad in scope, with several key objectives.

Synthesis and Characterization: A primary goal is the development of efficient synthetic pathways to produce a library of novel xanthone derivatives with diverse substitution patterns. researchgate.netnih.gov These new compounds are then thoroughly characterized using analytical techniques such as NMR spectroscopy and mass spectrometry to confirm their molecular structures. researchgate.netresearchgate.net

Biological Evaluation: The synthesized compounds undergo systematic screening to evaluate their biological activities. This includes in vitro assays to measure their efficacy as anticancer, mdpi.comnih.gov antimicrobial, nih.govnih.gov or anti-inflammatory agents. nih.gov Specific enzyme inhibition assays, such as those for tyrosinase or protein kinases, are also common. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: A central objective is to establish clear relationships between the chemical structure of the xanthone derivatives and their biological function. nih.govnih.gov By comparing the activities of congeners with different substituents and substitution patterns, researchers can identify the chemical features that are crucial for potency and selectivity.

Computational Modeling: Molecular docking and other in silico studies are often employed to predict and explain how xanthone derivatives interact with their biological targets at the molecular level. researchgate.netnih.govnih.gov This provides insight into the mechanism of action and can guide the design of more effective compounds.

Ultimately, the overarching goal of this line of research is to discover and optimize novel xanthone-based molecules with potential applications in medicine, cosmetics, and other scientific fields. mdpi.comnih.gov

Data Tables

Table 1: Physicochemical Properties of Xanthone and a Related Bromo-Derivative

PropertyXanthone (Parent Compound)2-Bromo-9H-xanthen-9-one9H-Xanthen-9-one, 2-bromo-6-hydroxy-
IUPAC Name xanthen-9-one2-bromoxanthen-9-one2-bromo-6-hydroxy-9H-xanthen-9-one
Molecular Formula C₁₃H₈O₂ nih.govC₁₃H₇BrO₂ nih.govC₁₃H₇BrO₃
Molar Mass 196.20 g/mol nih.gov275.10 g/mol nih.govNot available
CAS Number 90-47-1 nih.gov56341-31-2 nih.govNot available
Appearance Solid, Off-white powder nih.govNot availableNot available
Topological Polar Surface Area 26.3 Ų nih.gov26.3 Ų nih.govNot available

Data sourced from PubChem and other chemical databases. Properties for the specific title compound are not widely available in public databases.

Table 2: Examples of Biological Activities of Substituted Xanthone Derivatives

Xanthone Derivative TypeExample Compound(s)Reported Biological Activity/ApplicationReference(s)
Hydroxylated 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX)Antioxidant, anti-inflammatory, anti-allergic, enzyme inhibition (collagenase, elastase) mdpi.com, researchgate.net
Halogenated Various brominated and chlorinated xanthonesAntityrosinase, potential as skin whitening agents, anticancer researchgate.net, nih.gov, researchgate.net
Aminated Novel aminated xanthone derivativesPutative p53-activating agents for antitumor activity nih.gov
Carboxylic Acid Xanthen-9-one-4-acetic acid (XAA) analoguesStimulation of immune cells (macrophages, monocytes) to become tumoricidal nih.gov
Prenylated 2-bromo-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-oneComponent in studies of antifungal and antibacterial agents nih.gov, researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7BrO3 B3224755 9H-Xanthen-9-one, 2-bromo-6-hydroxy- CAS No. 123730-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-hydroxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO3/c14-7-1-4-11-10(5-7)13(16)9-3-2-8(15)6-12(9)17-11/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFUBYQDFZINQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001298410
Record name 2-Bromo-6-hydroxy-9H-xanthen-9-one
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Molecular Weight

291.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123730-75-6
Record name 2-Bromo-6-hydroxy-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123730-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-hydroxy-9H-xanthen-9-one
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Synthetic Methodologies and Reaction Pathways for 9h Xanthen 9 One, 2 Bromo 6 Hydroxy and Analogues

Classical Approaches to Xanthenone Ring System Formation

The construction of the xanthenone (dibenzopyran) framework has been a subject of extensive research, leading to several popular and effective synthetic routes. nih.govresearchgate.net

The Grover, Shah, and Shah (GSS) reaction is a classical one-pot method for synthesizing the xanthone (B1684191) skeleton. nih.govnih.gov This pathway involves the condensation of a salicylic (B10762653) acid derivative with a suitable phenol (B47542), typically heated in the presence of a condensing agent like zinc chloride (ZnCl₂) in phosphoryl chloride (POCl₃). nih.gov The reaction proceeds through a benzophenone (B1666685) intermediate. nih.gov A key feature of the GSS reaction is that the xanthone can be formed directly if the intermediate benzophenone possesses an additional hydroxyl group at the 6 or 6' position, which facilitates the necessary cyclization. nih.gov

Recent modifications have improved the yields and conditions of the GSS reaction. For instance, using a mixture of phosphorus pentoxide in methanesulfonic acid, known as Eaton's reagent, has been shown to be a highly effective condensing agent, often providing higher yields of the xanthone product compared to the traditional ZnCl₂/POCl₃ system. nih.govnih.gov

Table 1: Summary of Grover, Shah, and Shah (GSS) Reaction Conditions
Reactant AReactant BCatalyst/ReagentKey FeatureReference
Salicylic Acid DerivativePhenolZinc Chloride (ZnCl₂) / Phosphoryl Chloride (POCl₃)Classical one-pot synthesis via a benzophenone intermediate. nih.gov
2,6-Dihydroxybenzoic AcidSubstituted Phenol (e.g., Resorcinol)Eaton's Reagent (P₂O₅/CH₃SO₃H)Improved yields for hydroxyxanthone synthesis. nih.gov

Another fundamental and widely used approach to the xanthenone core is the intramolecular cyclodehydration of a 2,2'-dihydroxybenzophenone (B146640) precursor. nih.govacsgcipr.org This method isolates the benzophenone intermediate, which is then cyclized to form the central pyran ring of the xanthone. The cyclization step is essentially a dehydration reaction that can be promoted by various reagents. A notable method involves the use of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) to facilitate the ring closure. nih.gov This strategy offers a controlled, stepwise approach to the xanthone skeleton, separating the benzophenone formation from the final cyclization. nih.gov

The intramolecular electrophilic cycloacylation of 2-aryloxybenzoic acids (or their corresponding acyl chlorides or esters) is a third major pathway to the xanthenone nucleus. nih.govacsgcipr.org In this reaction, the ether linkage is formed first, creating the 2-aryloxybenzoic acid precursor. This precursor is then treated with a strong acid or dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent, to induce an intramolecular Friedel-Crafts-type acylation. cbijournal.com The carboxylic acid (or its derivative) on one ring acylates the adjacent aromatic ring, closing the central pyran ring and forming the xanthone's carbonyl group.

Targeted Functionalization Strategies for Bromination and Hydroxylation

To synthesize 9H-Xanthen-9-one, 2-bromo-6-hydroxy-, specific functional groups must be introduced at precise locations on the pre-formed xanthenone ring or carried through the synthesis from appropriately substituted starting materials.

The introduction of a bromine atom at a specific position on the xanthone ring requires careful consideration of the electronic effects of the existing substituents. For a 6-hydroxyxanthone precursor, the hydroxyl group at C-6 is a strongly activating, ortho, para-directing group. The ether oxygen in the central ring is also activating and ortho, para-directing. Conversely, the carbonyl group at C-9 is a deactivating, meta-directing group.

Achieving bromination at the C-2 position, which is meta to the powerful C-6 hydroxyl group, requires overcoming the directing influence of the hydroxyl substituent. The regioselectivity of the bromination is therefore highly dependent on the choice of brominating agent and reaction conditions. acsgcipr.org

Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and combinations like ammonium (B1175870) bromide with an oxidant. acsgcipr.orgmasterorganicchemistry.comresearchgate.net For phenolic compounds, such as hydroxyacetophenones, reaction with reagents like ammonium bromide and ammonium persulfate has been shown to lead specifically to nuclear bromination. masterorganicchemistry.com The reaction of 6-hydroxytetrahydroisoquinolines with molecular bromine also results in regioselective bromination. researchgate.net By carefully controlling the reaction conditions, such as temperature and solvent, and selecting a suitable brominating agent, the electronic influence of the ether oxygen and the meta-directing carbonyl group can be leveraged to favor substitution at the C-2 position.

Table 2: Reagents for Regioselective Bromination
ReagentSubstrate TypeOutcomeReference
Molecular Bromine (Br₂)Alkenes, Activated AromaticsElectrophilic addition or substitution. Reactivity can be enhanced with acids. acsgcipr.orgresearchgate.net
NH₄Br / (NH₄)₂S₂O₈HydroxyacetophenonesFavors nuclear bromination on the aromatic ring. masterorganicchemistry.com
N-Bromosuccinimide (NBS)Aromatics, HeterocyclesCommonly used for electrophilic bromination, can be initiated for radical pathways. researchgate.net

The 6-hydroxy group can be incorporated into the target molecule through several synthetic strategies. One direct approach is to use starting materials that already contain the hydroxyl or a precursor group, such as in the acylation reactions using Eaton's reagent with a dihydroxybenzoic acid and a substituted phenol. nih.gov

A more common and versatile strategy involves the use of a methoxy (B1213986) group as a protected form of the hydroxyl group. For instance, a 6-methoxyxanthone can be synthesized and then subjected to demethylation in a final step to reveal the free hydroxyl group. This cleavage of the aryl methyl ether is frequently accomplished using strong Lewis acids like boron tribromide (BBr₃) at low temperatures. nih.gov

In complex syntheses, hydroxyl groups often require protection to prevent unwanted side reactions. While not always necessary for a simple demethylation, the concept of using protecting groups like benzyl (B1604629) or silyl (B83357) ethers is a cornerstone of manipulating poly-hydroxylated molecules, allowing for selective reactions at other sites before deprotection to yield the final product.

Modern Synthetic Advancements

Recent progress in synthetic organic chemistry has provided powerful tools for the construction and functionalization of the xanthenone nucleus. These methods offer improvements in efficiency, selectivity, and environmental impact over more traditional approaches.

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern C-C bond formation in organic synthesis. researchgate.netmdpi.com Its application extends to the synthesis of complex heterocyclic compounds and natural products. researchgate.netlibretexts.org In the context of xanthenone synthesis, the Heck reaction offers a powerful strategy for the arylation of olefins or the vinylation of aryl halides, which can be key steps in constructing the xanthenone framework or in adding complex side chains.

The reaction typically involves an aryl halide or triflate, an alkene, a base, and a palladium catalyst. researchgate.net This methodology is attractive due to its high chemoselectivity and generally mild reaction conditions. mdpi.com While direct synthesis of the 2-bromo-6-hydroxy-9H-xanthen-9-one via a Heck reaction is not prominently documented, the reaction's principles allow for the coupling of appropriately substituted precursors. For instance, an intramolecular Heck reaction could be envisioned to form the central pyran ring of the xanthenone system, a strategy that is often more efficient than its intermolecular counterpart. libretexts.org The versatility of the Heck reaction has been demonstrated in the synthesis of various pharmaceuticals and complex molecules, highlighting its potential for creating diverse xanthenone derivatives. numberanalytics.comnih.gov

Table 1: Key Features of the Heck Reaction

Feature Description
Reactants Unsaturated halide (e.g., aryl bromide) and an alkene.
Catalyst Palladium (Pd) species.
Bond Formed Carbon-Carbon (C-C).
Key Advantage High trans-selectivity and functional group tolerance. researchgate.net

| Application | Synthesis of substituted alkenes, natural products, and heterocyclic compounds. researchgate.netnumberanalytics.com |

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without intermediate purification, represent a highly efficient and sustainable approach in chemical manufacturing. An analogous one-pot tandem procedure has been described for the synthesis of 2-bromo-4,5-diazafluoren-9-one (B3217633) from phenanthroline, achieving a yield of up to 50%. lookchem.com This process involves a sequence of oxidation, bromination, and rearrangement reactions within a single pot. lookchem.com

The application of microwave irradiation as an energy source has revolutionized many areas of organic synthesis, offering dramatic reductions in reaction times and often leading to improved yields and purer products. nih.gov The synthesis of xanthone derivatives has significantly benefited from this technology. cuni.cz For example, microwave heating has been used to improve the traditional Grover, Shah, and Shah method for synthesizing xanthones. cuni.cz

A notable green chemistry approach involves the microwave-assisted, base-catalyzed cyclization of substituted 2,2′-dihydroxybenzophenone precursors in water to produce hydroxyxanthones in excellent yields and short reaction times. researchgate.net This method avoids the use of volatile organic solvents, making it an environmentally benign alternative. researchgate.net The synthesis of various novel xanthene and chromene derivatives has also been successfully achieved using microwave-assisted techniques. nih.gov The rate enhancements under microwave conditions can be substantial, with reactions proceeding up to 13 times faster than under conventional reflux. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Xanthone Synthesis

Parameter Conventional Heating (Reflux) Microwave-Assisted Heating
Reaction Time Often long, requiring several hours. researchgate.net Significantly reduced, often to minutes. cuni.czunito.it
Yield Variable, can be lower due to side reactions. researchgate.net Generally higher yields. cuni.czresearchgate.net
Energy Source Thermal conduction. Direct dielectric heating.

| Environmental Impact | Higher due to longer run times and potential for more solvent use. | Greener, with reduced energy and solvent consumption. researchgate.net |

A common and effective strategy for obtaining specifically substituted xanthones is the direct derivatization of a pre-existing xanthone core. To achieve a 2-bromo-6-hydroxy substitution pattern, a precursor xanthone bearing hydroxyl groups can undergo electrophilic bromination.

For instance, the synthesis of 2,4-dibromo-1,3-dihydroxy-xanthen-9-one was accomplished through the bromination of 1,3-dihydroxyxanthen-9-one using N-bromosuccinimide (NBS) in carbon tetrachloride. nih.gov This demonstrates the feasibility of introducing bromine atoms onto a hydroxylated xanthone ring. Similarly, 2-bromo-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one was obtained as a side product from a reaction mixture containing bromine, indicating that direct bromination of the xanthone nucleus is a viable pathway. researchgate.net Therefore, a plausible route to 9H-Xanthen-9-one, 2-bromo-6-hydroxy- would involve the selective bromination of a dihydroxyxanthone precursor, such as 2,6-dihydroxy-9H-xanthen-9-one. The regioselectivity of the bromination would be directed by the activating effects of the existing hydroxyl and carbonyl groups.

Purification and Isolation Techniques for Xanthenone Compounds

The purification and isolation of xanthone compounds, whether from natural sources or synthetic reaction mixtures, is critical to obtaining materials of high purity for analysis and further use. A multi-step chromatographic process is typically employed.

The initial step often involves a crude separation using liquid-liquid extraction (solvent partitioning) to separate compounds based on their polarity and solubility. youtube.com This is commonly followed by various forms of column chromatography (CC). nih.gov For a primary purification, vacuum liquid chromatography or flash chromatography over a silica (B1680970) gel column is frequently used. nih.gov Mixtures of organic solvents, such as n-hexane/ethyl acetate (B1210297) or dichloromethane/methanol, are used as the mobile phase (eluent) to separate the components of the mixture. nih.gov

For final purification to obtain highly pure xanthone compounds, semi-preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Thin-Layer Chromatography (TLC) is an essential tool used throughout the process to monitor the progress of the separation and to identify fractions containing the desired compound. youtube.comnih.gov For polysaccharides that might be present as impurities in natural extracts, techniques like hydrolysis with acids such as trifluoroacetic acid (TFA) or enzymatic degradation can be used, followed by purification methods designed to remove proteins, like the Sevag method. nih.gov

Table 3: Common Purification Workflow for Xanthenone Compounds

Step Technique Purpose
1. Initial Extraction Liquid-Liquid Extraction Crude separation based on polarity. youtube.com
2. Primary Separation Column Chromatography (Flash, Vacuum Liquid) Fractionation of the crude extract. nih.gov
3. Monitoring Thin-Layer Chromatography (TLC) To track separation progress and identify target fractions. youtube.comnih.gov

| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | To isolate the pure compound. nih.gov |

Advanced Spectroscopic and Crystallographic Methodologies for Structural and Electronic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of a substituted xanthenone like "2-bromo-6-hydroxy-9H-xanthen-9-one" would involve a combination of one-dimensional and two-dimensional NMR experiments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring protons. For "2-bromo-6-hydroxy-9H-xanthen-9-one," one would expect to observe signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the xanthenone core. The hydroxyl proton (-OH) would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is often found in the 5-10 ppm range for phenols. The specific splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the aromatic protons would be crucial for confirming the substitution pattern on each of the benzene (B151609) rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy is used to determine the number of unique carbon atoms in a molecule. libretexts.orgoregonstate.edu The spectrum of the target compound would be expected to show 13 distinct signals, one for each carbon atom, unless there is accidental spectral overlap. Key expected signals include the carbonyl carbon (C=O) of the xanthenone, which is characteristically found far downfield, typically in the range of 170-190 ppm. libretexts.org Carbons bonded to the electronegative oxygen and bromine atoms would also have distinct chemical shifts. Specifically, the carbon attached to the hydroxyl group (C-6) and the carbon bearing the bromine atom (C-2) would be readily identifiable in the aromatic region (approx. 100-160 ppm).

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the molecular structure by identifying connections between different parts of the molecule, such as linking a specific proton to the carbonyl carbon or carbons across the ether linkage. scielo.br

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This would help to confirm the spatial arrangement of the substituents on the xanthenone framework.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of "2-bromo-6-hydroxy-9H-xanthen-9-one" would display several characteristic absorption bands. A prominent, broad absorption band would be expected in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The broadness of this peak is due to hydrogen bonding. libretexts.orgupi.edumdpi.com Another key signal would be the strong C=O stretching vibration of the ketone group, typically appearing in the 1650-1700 cm⁻¹ range for conjugated ketones like xanthones. The spectrum would also feature a series of sharp peaks between 1400-1600 cm⁻¹ corresponding to C=C stretching vibrations within the aromatic rings, and a signal for the C-O-C ether linkage around 1200-1250 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and probing the structural integrity of 2-bromo-6-hydroxy-9H-xanthen-9-one. Both soft and hard ionization techniques yield characteristic and complementary data.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like 2-bromo-6-hydroxy-9H-xanthen-9-one. Due to the presence of the acidic phenolic group, analysis in negative ion mode is most effective. In this mode, the compound is expected to readily deprotonate to form the [M-H]⁻ ion. Given the molecular formula C₁₃H₇BrO₃, the exact mass of the neutral molecule is approximately 290.96 g/mol (using isotopes ⁷⁹Br and ¹²C). The resulting [M-H]⁻ ion would therefore be detected at a mass-to-charge ratio (m/z) corresponding to the C₁₃H₆BrO₃⁻ species. This technique typically imparts minimal excess energy, meaning the molecular ion peak is often the base peak with little to no fragmentation observed.

Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. The EI mass spectrum of 2-bromo-6-hydroxy-9H-xanthen-9-one is predicted to exhibit several key features.

First, the molecular ion peak (M⁺˙) would be clearly visible. A hallmark of a monobrominated compound is the presence of a nearly 1:1 intensity ratio for the M⁺˙ and M+2⁺˙ peaks, arising from the natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br. miamioh.edulibretexts.org

The stable aromatic xanthone (B1684191) core leads to predictable fragmentation pathways. nih.govthieme-connect.de The primary fragmentation events for aromatic ketones and halides typically involve the loss of small, stable radicals or neutral molecules. libretexts.orgyoutube.com For this compound, the expected fragmentations include:

Loss of CO: Cleavage of the carbonyl group, a characteristic fragmentation for xanthones, would result in an ion at [M-28]⁺˙. nih.gov

Loss of Br: Fission of the C-Br bond would lead to the formation of a fragment ion at [M-79/81]⁺. youtube.com

Sequential Losses: Subsequent fragmentation involving the loss of both Br and CO would also be expected.

The table below outlines the predicted key fragments for 2-bromo-6-hydroxy-9H-xanthen-9-one in an EI-MS experiment.

Table 1: Predicted EI-MS Fragmentation Data for 2-bromo-6-hydroxy-9H-xanthen-9-one Data is predicted based on general fragmentation patterns for this class of compounds.

Ion Species Formula of Ion m/z (for ⁷⁹Br) Description
[M]⁺˙ C₁₃H₇BrO₃⁺˙ 290 Molecular Ion
[M+2]⁺˙ C₁₃H₇BrO₃⁺˙ 292 Molecular Ion with ⁸¹Br Isotope
[M-CO]⁺˙ C₁₂H₇BrO₂⁺˙ 262 Loss of Carbon Monoxide
[M-Br]⁺ C₁₃H₇O₃⁺ 211 Loss of Bromine Radical

Electronic Absorption and Emission Spectroscopy

The extended π-conjugated system of the xanthen-9-one scaffold, modified by the bromo and hydroxy substituents, gives rise to distinct electronic and photophysical properties that can be characterized by UV-Vis and fluorescence spectroscopy.

The UV-Vis spectrum of 2-bromo-6-hydroxy-9H-xanthen-9-one is dominated by the electronic transitions within its dibenzo-γ-pyrone chromophore. researchgate.net Xanthone and its derivatives typically display multiple strong absorption bands in the UV region, corresponding to π→π* transitions, and a weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group. utoronto.caresearchgate.net

The positions of these absorption maxima (λmax) are sensitive to substitution. libretexts.org The presence of an electron-donating hydroxyl group (an auxochrome) generally causes a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity. chemguide.co.uk Halogen substituents can also induce a bathochromic shift. libretexts.org For comparison, unsubstituted 9H-Xanthen-9-one shows absorption maxima around 240 nm and 340 nm. nist.gov Hydroxylated xanthones exhibit characteristic bands around 260 nm, 320 nm, and 360 nm. researchgate.net Therefore, the spectrum of 2-bromo-6-hydroxy-9H-xanthen-9-one is expected to show complex bands with maxima shifted to longer wavelengths compared to the parent xanthone.

Table 2: Representative UV-Vis Absorption Maxima for Xanthone Scaffolds This table provides context from related compounds.

Compound Solvent Absorption Maxima (λmax) Reference
9H-Xanthen-9-one Varied ~240 nm, ~340 nm nist.gov

While many xanthones are fluorescent, the emission properties of 2-bromo-6-hydroxy-9H-xanthen-9-one are governed by the interplay between the hydroxyl and bromo substituents. researchgate.net Hydroxyl groups can enhance fluorescence, but the presence of a halogen atom introduces a competing deactivation pathway known as the "heavy-atom effect". rsc.orgnih.gov

The heavy-atom effect, whether internal (a heavy atom is part of the molecule) or external, promotes intersystem crossing (ISC), the process where an excited singlet state (S₁) transitions to a triplet state (T₁). rsc.orgresearchgate.net This spin-forbidden process becomes more probable in the presence of heavy atoms like bromine, which increase spin-orbit coupling. chemrxiv.org Consequently, this enhanced ISC rate can lead to significant quenching (reduction) of fluorescence intensity and a corresponding increase in phosphorescence intensity. rsc.orgrsc.org The emission is expected to be red-shifted relative to the excitation wavelength. nih.gov The specific emission wavelength and quantum yield would depend on factors like solvent polarity and the potential for excited-state proton transfer (ESIPT) involving the hydroxyl group. rsc.orgniscpr.res.in

Table 3: Principles of Substituent Effects on Xanthone Luminescence

Feature Effect of Hydroxyl (-OH) Group Effect of Bromo (-Br) Group
Fluorescence Intensity Generally enhances fluorescence. Often quenches fluorescence via the heavy-atom effect. rsc.orgrsc.org
Intersystem Crossing (ISC) Minor influence compared to heavy atoms. Significantly promotes ISC to the triplet state. chemrxiv.org

| Emission Wavelength | Can cause shifts depending on position and solvent interactions. | Can influence emission wavelength. |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While the specific crystal structure for 2-bromo-6-hydroxy-9H-xanthen-9-one is not available, extensive data from closely related bromo- and hydroxy-substituted xanthenones allow for a detailed and accurate prediction of its solid-state characteristics. researchgate.net Analysis of analogous structures reveals that the tricyclic xanthenone core is nearly planar. nih.gov

The crystallographic data for the closely related compound, 2-bromo-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one, provides a strong model for the expected parameters.

Table 4: Representative Crystallographic Data for an Analogous Brominated Hydroxy-Xanthenone Data obtained from the closely related compound: 2-bromo-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.616(2)
b (Å) 14.657(2)
c (Å) 7.3864(12)
α (°) 90
β (°) 103.627(7)
γ (°) 90
Volume (ų) 1537.8(4)
Z 4

Source: Zeitschrift für Kristallographie - New Crystal Structures

Table of Mentioned Compounds

Compound Name
2-bromo-6-hydroxy-9H-xanthen-9-one
9H-Xanthen-9-one
2-bromo-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one
2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 2-bromo-6-hydroxy-9H-xanthen-9-one.

The electronic properties of xanthenone derivatives are often explored using DFT methods. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.

In studies of related xanthenone compounds, DFT calculations have been employed to determine these electronic parameters. For example, in a study on 2-methylxanthen-9-one (B189210), the HOMO and LUMO energies were calculated to be -6.275 eV and -1.880 eV, respectively, resulting in an energy gap of 4.395 eV. nih.gov This relatively low energy gap is indicative of charge transfer interactions within the molecule. nih.gov Similar calculations for 2-bromo-6-hydroxy-9H-xanthen-9-one would provide valuable insights into its reactivity and potential for electronic applications.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for a Xanthenone Derivative nih.gov

ParameterEnergy (eV)
EHOMO-6.275
ELUMO-1.880
ΔE (LUMO-HOMO)4.395

This table presents data for 2-methylxanthen-9-one as a representative example of the types of values obtained for xanthenone derivatives.

Theoretical vibrational frequency calculations are instrumental in the analysis and assignment of experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with the experimental one. This comparison helps in the precise assignment of the observed spectral bands to specific molecular vibrations. DFT methods are commonly used for these calculations, and the theoretical frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods.

For example, in the study of other complex organic molecules, frequency calculations at a specific level of theory (e.g., B3LYP/6-311G++(d,p)) have been shown to provide theoretical vibrational spectra that are in good agreement with experimental data, aiding in the detailed interpretation of the molecular structure. mdpi.com

Intermolecular Interaction Analysis

The way molecules interact with each other in the solid state governs their crystal packing and macroscopic properties. Several computational techniques are employed to analyze these non-covalent interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonds and intermolecular interactions. nih.gov By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points (such as the electron density, its Laplacian, and the energy densities), the nature of the interactions (e.g., covalent, ionic, hydrogen bonds, van der Waals interactions) can be elucidated. nih.govresearchgate.net This analysis provides a rigorous quantum mechanical description of the bonding within and between molecules. nih.gov

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govmdpi.commdpi.com The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal, and it allows for the mapping of various properties onto the surface, such as the normalized contact distance (dnorm). The dnorm map highlights regions of close intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are often associated with hydrogen bonds and other strong interactions. nih.gov

Furthermore, the Hirshfeld surface can be decomposed into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. For instance, in a study of 2-methylxanthen-9-one, Hirshfeld surface analysis revealed that H···H interactions were the most significant contributor to the crystal packing, accounting for 49.1% of the total surface. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Xanthenone Derivative nih.gov

Interaction TypeContribution (%)
H···H49.1
C···H/H···C28.5
O···H/H···O22.4

This table presents data for 2-methylxanthen-9-one as an illustrative example.

PIXEL energy calculations provide a quantitative measure of the interaction energies between molecular pairs in a crystal. This method partitions the total interaction energy into Coulombic, polarization, dispersion, and repulsion components for different molecular pairs within the crystal lattice. doi.orgresearchgate.net This allows for a detailed understanding of the forces that drive the crystal packing. Studies on related organic compounds have shown that dispersion forces are often the most significant contributor to the stabilization of the crystal structure, even in the presence of hydrogen bonds. doi.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of new chemical entities and in understanding the structural features that are crucial for their biological effects.

The foundation of any QSAR model lies in the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For xanthenone derivatives, a variety of descriptors can be calculated to capture their physicochemical properties. A QSAR study on polyhydroxyxanthones, for instance, utilized ¹³C-chemical shifts and calculated dipole moments to correlate with their antituberculotic activity. nih.gov

In a typical QSAR study of xanthenone derivatives, the following types of descriptors would likely be considered:

Topological Descriptors: These describe the connectivity of atoms in a molecule and can be important for antimicrobial activity. nih.gov

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include parameters like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and dipole moments. These descriptors are crucial for understanding the electronic aspects of molecular interactions.

Physicochemical Descriptors: These include properties like molecular weight, logP (a measure of lipophilicity), and polar surface area, which are important for predicting a compound's pharmacokinetic properties.

The selection of descriptors is a critical step, as the inclusion of irrelevant descriptors can lead to spurious correlations. Often, a large number of descriptors are initially calculated, and then statistical methods are employed to select the most relevant ones for the biological activity being modeled.

Once a set of relevant molecular descriptors has been identified, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Various statistical methods can be used to build QSAR models, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). nih.gov For more complex, non-linear relationships, machine learning algorithms may be employed.

The predictive power and robustness of a developed QSAR model must be rigorously validated. This is typically done through both internal and external validation techniques. Internal validation often involves cross-validation procedures, such as the leave-one-out (LOO) method. However, external validation, where the model is used to predict the activity of a set of compounds not used in the model development (the test set), is considered a more stringent test of a model's predictive ability.

A successful QSAR model for xanthenone derivatives would be able to accurately predict the biological activity of new, untested compounds in this class, thereby guiding the synthesis of more potent and selective molecules.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to understand the molecular basis of a ligand's activity and to screen virtual libraries of compounds for potential drug candidates.

Molecular docking studies have been applied to various xanthenone derivatives to predict their interaction with different biological targets. For example, novel oxochromenyl xanthenone and indolyl xanthenone derivatives have been docked into the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase to assess their potential as anti-HIV agents. nih.gov In another study, a large set of xanthones were docked with several fungal and viral enzymes to identify potential antimicrobial agents. nih.gov

For 2-bromo-6-hydroxy-9H-xanthen-9-one, a molecular docking study would first require the identification of a relevant biological target. Once a target protein is selected, the compound would be computationally placed into the protein's binding site. The docking algorithm would then explore different possible binding poses and score them based on a scoring function that estimates the binding affinity.

The results of a docking study can provide valuable insights into the specific interactions between the xanthenone derivative and the amino acid residues in the protein's binding site. These interactions can include:

Hydrogen Bonds: The hydroxyl group on the xanthenone scaffold would be a likely candidate for forming hydrogen bonds with polar residues in the binding site.

Hydrophobic Interactions: The aromatic rings of the xanthenone core would be expected to engage in hydrophobic interactions with nonpolar residues.

Halogen Bonds: The bromine atom could potentially form halogen bonds, which are noncovalent interactions that can contribute to binding affinity.

An example of predicted interactions comes from a study on aminated xanthones as potential p53-activating agents, where in silico docking was used to predict the binding poses and the residues involved in the potential interaction with the MDM2 protein. nih.gov

In addition to predicting the binding pose, molecular docking and simulation studies can also be used to analyze the conformational changes that may occur in both the ligand and the protein upon binding. The xanthenone scaffold is relatively rigid, but substituents may have conformational flexibility. Understanding the preferred conformation of the ligand in the bound state is crucial for structure-based drug design.

Molecular dynamics (MD) simulations can be used to further refine the docked poses and to study the stability of the ligand-protein complex over time. MD simulations can provide a more dynamic picture of the binding event and can help to identify key interactions that are maintained throughout the simulation. This can lead to a more detailed elucidation of the binding mode and can help to explain the structure-activity relationships observed for a series of compounds.

While no specific molecular docking or simulation studies have been published for 2-bromo-6-hydroxy-9H-xanthen-9-one, the methodologies are well-established and have been successfully applied to a wide range of other xanthenone derivatives, demonstrating their utility in modern drug discovery and design. nih.govresearchgate.net

Reactivity, Derivatization, and Analog Synthesis of 9h Xanthen 9 One, 2 Bromo 6 Hydroxy

Chemical Transformations of the Bromine Moiety

The bromine atom on the xanthenone ring is a key functional group for introducing structural diversity. As a halogen, it can participate in a range of substitution and coupling reactions. While direct transformations of the bromine on 2-bromo-6-hydroxy-9H-xanthen-9-one are not extensively detailed in the provided results, general principles of aromatic chemistry suggest several possibilities.

Nucleophilic aromatic substitution (SNAr) reactions could potentially replace the bromine with other nucleophiles. The success of such reactions is highly dependent on the electronic nature of the aromatic ring. The presence of the electron-withdrawing carbonyl group and the electron-donating hydroxyl group complicates predicting the reactivity. masterorganicchemistry.com Generally, electron-withdrawing groups activate the ring towards nucleophilic attack. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic rings. These reactions would allow for the introduction of a wide array of substituents in place of the bromine atom, including alkyl, aryl, and alkynyl groups.

Bromination reactions on similar xanthone (B1684191) structures have been performed using reagents like N-bromosuccinimide (NBS). doaj.orgnih.gov For instance, the bromination of 1,3-dihydroxyxanthen-9-one with NBS yields 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one. doaj.orgnih.gov This indicates that the xanthenone core can undergo further halogenation depending on the reaction conditions and the existing substitution pattern. The reactivity of the bromine itself can be influenced by the reaction conditions; for example, UV light can initiate radical chain reactions. colorado.edu

Reaction Type Reagents Potential Products Reference
Nucleophilic Aromatic SubstitutionVarious NucleophilesAryl ethers, amines, etc. masterorganicchemistry.com
Suzuki CouplingArylboronic acids, Pd catalystBiaryl compoundsN/A
Heck CouplingAlkenes, Pd catalystAlkenyl-substituted xanthenonesN/A
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynyl-substituted xanthenonesN/A
Further BrominationN-bromosuccinimide (NBS)Dibromo-hydroxy-xanthenones doaj.orgnih.gov

Modifications of the Hydroxyl Group

The hydroxyl group at the 6-position is another key site for derivatization, allowing for the synthesis of a variety of esters and ethers.

Alkylation of the hydroxyl group introduces an ether linkage, while acylation results in an ester. These reactions are typically carried out to modify the polarity, solubility, and biological activity of the parent compound.

Alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. For example, prenylation, a specific type of alkylation using prenyl bromide, has been used to synthesize prenylated xanthones, which have shown interesting biological activities. researchgate.net

Acylation is commonly performed using acid chlorides or anhydrides, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net For instance, the acetylation of 3,6-dihydroxyxanthone with acetic anhydride (B1165640) and DMAP yields 3,6-diacetoxyxanthone. researchgate.net This type of reaction protects the hydroxyl group and can alter the molecule's properties.

Reaction Reagents Product Type Example from Literature
Alkylation (Prenylation)Prenyl bromidePrenylated etherSynthesis of 2-bromo-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one researchgate.net
Acylation (Acetylation)Acetic anhydride, DMAPAcetyl esterAcetylation of 3,6-dihydroxyxanthone researchgate.net

The formation of ethers and esters from the hydroxyl group of 2-bromo-6-hydroxy-9H-xanthen-9-one follows standard organic synthesis protocols. Ether synthesis can be achieved through Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide.

Esterification can be accomplished by reacting the hydroxyl group with a carboxylic acid or its derivative. organic-chemistry.org For instance, the reaction with an alpha-hydroxy acid in the presence of hydrogen bromide can lead to the formation of an ester. google.com The choice of reaction conditions and reagents allows for the synthesis of a wide range of ether and ester derivatives with tailored properties. researchgate.net

Ring Substituent Effects on Reactivity

The reactivity of the 9H-xanthen-9-one core is significantly influenced by its substituents. The bromine atom and the hydroxyl group on 2-bromo-6-hydroxy-9H-xanthen-9-one exert both inductive and resonance effects, which in turn affect the electron density of the aromatic rings and the reactivity of the entire molecule. libretexts.orgpressbooks.pub

The hydroxyl group is an activating group, meaning it donates electron density to the aromatic ring through resonance, making the ring more susceptible to electrophilic attack. libretexts.orgmdpi.comlibretexts.org Conversely, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect, which outweighs its weaker electron-donating resonance effect. pressbooks.pub However, halogens are ortho-, para-directing for electrophilic aromatic substitution. pressbooks.pub

Synthesis of Structural Analogues and Isomers for Comparative Studies

The synthesis of structural analogues and isomers of 2-bromo-6-hydroxy-9H-xanthen-9-one is essential for structure-activity relationship (SAR) studies. By systematically modifying the substitution pattern, researchers can probe the importance of the bromine and hydroxyl groups at specific positions for a given biological or chemical property.

One common approach to synthesizing xanthenone analogues is the condensation of a substituted phenol (B47542) with a suitably substituted benzoic acid derivative, followed by cyclization. mdpi.com For example, the synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores involves the condensation of an aryl aldehyde with fluororesorcinol, followed by an oxidative cyclization. researchgate.netnih.gov

The synthesis of isomers, where the bromine and hydroxyl groups are at different positions on the xanthenone scaffold, allows for a direct comparison of the impact of substituent placement. For instance, comparing the properties of 2-bromo-6-hydroxy-9H-xanthen-9-one with its isomer, 3-bromo-6-hydroxy-9H-xanthen-9-one, could reveal critical insights into their respective chemical and biological behaviors.

The generation of diverse libraries of xanthone derivatives through various synthetic transformations is a common strategy to discover new compounds with desired properties. nih.gov This can involve modifications at the bromine and hydroxyl positions, as well as the introduction of new substituents on the xanthenone core.

Investigations of Biological and Biochemical Interactions and Mechanistic Pathways

Enzyme Inhibition Studies (in vitro)

The ability of 9H-Xanthen-9-one, 2-bromo-6-hydroxy- to interact with and inhibit various enzymes has been a subject of scientific investigation. These studies are crucial for understanding its potential therapeutic applications.

Acetylcholinesterase and Butylcholinesterase Inhibition

In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy aimed at increasing acetylcholine levels in the brain. nih.govmdpi.com Research into xanthone (B1684191) derivatives has identified several potent cholinesterase inhibitors. Studies on 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones, for example, have shown high selectivity toward BuChE. researchgate.net While the broader class of xanthones has been explored, specific inhibitory data for 9H-Xanthen-9-one, 2-bromo-6-hydroxy- against AChE and BuChE is not extensively detailed in the currently available scientific literature, indicating a potential area for future research.

Protein Tyrosine Kinase Inhibition Mechanisms

Protein tyrosine kinases (PTKs) are crucial enzymes that regulate numerous cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is often implicated in cancer and other diseases, making them a significant target for inhibitor development. Natural compounds have been a rich source of PTK inhibitors. nih.gov While various natural and synthetic compounds are known to inhibit PTKs, specific mechanistic studies detailing the interaction of 9H-Xanthen-9-one, 2-bromo-6-hydroxy- with protein tyrosine kinases are not prominently featured in existing research.

Inhibition of Enzymes in Metabolic Pathways

Enzyme inhibition is a fundamental mechanism for regulating metabolic pathways and is a cornerstone of many therapeutic interventions for metabolic disorders. longdom.org Inhibitors can act through various mechanisms, including competitive and non-competitive binding, to modulate enzyme activity. The study of how specific compounds interact with metabolic enzymes is essential for drug development. For instance, the enzyme aldose reductase, which is implicated in diabetic complications, is a known target for inhibitors. unipi.it However, dedicated studies focusing on the inhibitory effects of 9H-Xanthen-9-one, 2-bromo-6-hydroxy- on specific enzymes within key metabolic pathways have not been widely published.

Collagenase, Elastase, and Hyaluronidase (B3051955) Inhibition

The enzymes collagenase, elastase, and hyaluronidase are responsible for the degradation of major components of the extracellular matrix, such as collagen, elastin, and hyaluronic acid. e-fas.org Their inhibition is a targeted strategy in cosmetics and medicine to combat skin aging and certain inflammatory conditions. e-fas.orgjapsonline.comturkjps.org Various natural extracts and compounds have been screened for their ability to inhibit these enzymes. researchgate.netresearchgate.net Although the xanthone class of compounds is of interest in this area, specific IC₅₀ values and detailed inhibitory kinetics for 9H-Xanthen-9-one, 2-bromo-6-hydroxy- against collagenase, elastase, and hyaluronidase are not well-documented in the available scientific literature.

Cellular Interaction Mechanisms (in vitro)

Beyond enzyme inhibition, understanding how a compound interacts with cellular systems, particularly its effect on cell viability and proliferation, is vital.

Anti-proliferative Activity in Cancer Cell Lines (in vitro)

The search for novel anti-cancer agents is a major focus of pharmaceutical research. Many studies have demonstrated the potent anti-proliferative effects of various compounds on cancer cell lines. science.govscience.gov Xanthone derivatives, in particular, have shown promise as antitumor agents by interacting with pathways that control cell growth and survival. nih.gov For example, the related compound 9-methoxycanthin-6-one has demonstrated significant in vitro anti-cancer effects against a range of cancer cell lines, including ovarian (A2780, SKOV-3), breast (MCF-7), colorectal (HT29), skin (A375), and cervical (HeLa) cancers, with IC₅₀ values ranging from 3.79 µM to 15.09 µM. nih.gov

While these findings for related structures are encouraging, specific data on the anti-proliferative activity of 9H-Xanthen-9-one, 2-bromo-6-hydroxy- across a panel of cancer cell lines, including detailed IC₅₀ values, is not extensively available in the reviewed literature. The data for a structurally different compound is presented below for context on how such activities are typically reported.

Table 1: Illustrative Anti-proliferative Activity of 9-methoxycanthin-6-one on Human Cancer Cell Lines (Note: This data is for a related but different compound and is shown for illustrative purposes only)

Cell Line Cancer Type IC₅₀ (µM) nih.gov
A2780 Ovarian 11.23 ± 0.60
SKOV-3 Ovarian 15.09 ± 0.99
MCF-7 Breast 3.79 ± 0.069
HT29 Colorectal 11.08 ± 0.50
A375 Skin 12.01 ± 0.29
HeLa Cervical 10.99 ± 0.12

Further research is required to specifically determine and document the anti-proliferative efficacy and cellular interaction mechanisms of 9H-Xanthen-9-one, 2-bromo-6-hydroxy-.

Structure-Activity Relationship (SAR) Studies on the Xanthenone Scaffold

The xanthenone core, a three-ringed heterocyclic structure, is considered a "privileged scaffold" in medicinal chemistry and drug discovery. This designation is due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.gov Structure-activity relationship (SAR) studies are crucial in this field, as they systematically investigate how the modification of a molecule's structure affects its biological activity. By analyzing the effects of different functional groups, their positions, and their stereochemistry on the xanthenone framework, researchers can design and synthesize new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. oncodesign-services.com

The biological activity of xanthone derivatives is significantly influenced by the number, position, and type of functional groups attached to the core structure. researchgate.net These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with specific enzymes or receptors. nih.gov

Influence of Halogenation on Biological Activity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the xanthenone scaffold is a common strategy in medicinal chemistry to modulate the biological activity of the parent compound. Halogens can influence a molecule's properties in several ways:

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its bioavailability.

Electronic Effects: Halogens are electronegative and can alter the electron distribution within the aromatic rings of the xanthenone structure. This can affect the molecule's ability to participate in hydrogen bonding or other non-covalent interactions with its biological target.

Steric Effects: The size of the halogen atom can introduce steric hindrance, which may lead to a more selective binding to the target protein.

While specific studies on 2-bromo-6-hydroxy-9H-xanthen-9-one are unavailable, research on other halogenated steroids and related scaffolds has demonstrated that the position and nature of the halogen are critical in determining the biological outcome. nih.gov

Impact of Hydroxyl Group Position and Number on Biological Activity

The number and placement of hydroxyl (-OH) groups on the xanthenone scaffold are critical determinants of its biological activity, particularly its antioxidant and anticancer properties. ijcea.orgnih.gov

Computational and experimental studies have shown that the position of a hydroxyl group affects the electron density distribution across the xanthone molecule. mdpi.com This, in turn, influences the molecule's ability to act as a proton donor or acceptor in hydrogen bonding, a key interaction in many biological systems. mdpi.com

In the context of anticancer activity, studies on various hydroxyxanthones have revealed distinct SAR trends. For instance, research on breast cancer cell lines indicated that the presence of a hydroxyl group at the 3-position is important for cytotoxic activity. ijcea.org It was also observed that monohydroxyxanthones could be more potent than di-, tri-, and tetrahydroxyxanthones in certain cases. ijcea.org The relative position of hydroxyl groups is also a key factor; for example, the 3-hydroxyxanthone was found to be more active than the 1-hydroxyxanthone against the T47D breast cancer cell line. ijcea.org The formation of intramolecular hydrogen bonds, such as between a hydroxyl group at the 1-position and the carbonyl group at the 9-position, can also impact the molecule's conformation and subsequent biological activity. mdpi.com

The antioxidant properties of flavonoids and related polyphenolic compounds like xanthones are also strongly dependent on the hydroxylation pattern. mdpi.commdpi.comresearchgate.net The presence of multiple hydroxyl groups can enhance radical scavenging activity. mdpi.com The chemical reactivity and biological activity of flavonoids are influenced by the number and nature of the substituents on their basic structures. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for the Xanthenone Scaffold

Structural ModificationEffect on Biological ActivityKey Findings
Halogenation Modulates lipophilicity, electronic properties, and steric interactions.Can enhance membrane permeability and target selectivity. The specific halogen and its position are crucial.
Hydroxylation Significantly influences antioxidant and anticancer activities.The number and position of -OH groups are critical. A hydroxyl group at the C-3 position has been linked to enhanced anticancer activity. Vicinal hydroxyl groups can be important for antioxidant effects. ijcea.orgnih.gov

Table 2: Influence of Hydroxyl Group Position on Anticancer Activity of Monohydroxyxanthones

CompoundPosition of -OH GroupRelative Anticancer Activity
1-hydroxyxanthone1Less potent
3-hydroxyxanthone3More potent ijcea.org

Role of Substituent Pattern on Biological Response

The biological and biochemical activities of the xanthone scaffold are profoundly influenced by the nature, position, and number of its substituents. nih.gov The rigid, tricyclic, and planar structure of the 9H-xanthen-9-one core provides a stable platform for chemical modifications that can modulate its interaction with biological targets. nih.gov For 9H-Xanthen-9-one, 2-bromo-6-hydroxy-, the specific placement of a bromine atom at the C-2 position and a hydroxyl group at the C-6 position creates a unique electronic and steric profile that dictates its biological response.

Quantitative Structure-Activity Relationship (QSAR) studies on various xanthone derivatives have underscored the critical role that substituents play in determining biological efficacy, such as antimalarial or antimicrobial activities. orientjchem.orgresearchgate.net These studies often reveal that the electronic properties of the substituents, such as their ability to donate or withdraw electrons, are key determinants of activity.

Influence of the Hydroxyl (-OH) Group:

The presence of hydroxyl groups is a well-established factor in the functionality of many biologically active xanthones. mdpi.com They are particularly crucial for antioxidant activity, as they can donate a hydrogen atom to neutralize free radicals. mdpi.com Research on various hydroxylated xanthones has demonstrated that these groups are responsible for powerful antioxidant and radical-scavenging activities. mdpi.com Furthermore, the number and position of hydroxyl groups can significantly alter the potency. For instance, structural modifications at the C-3 and C-6 hydroxyl groups of the natural product α-mangostin have been shown to increase antimicrobial activity. nih.gov In the context of 9H-Xanthen-9-one, 2-bromo-6-hydroxy-, the hydroxyl group at C-6 is expected to be a primary contributor to its potential antioxidant properties and its ability to form hydrogen bonds with biological macromolecules like enzymes and receptors.

Influence of the Bromo (-Br) Group:

Halogenation is another key strategy for modifying the biological profile of xanthones. A bromine atom, being highly electronegative, acts as an electron-withdrawing group. Its placement at the C-2 position can significantly influence the electron distribution across the aromatic rings of the xanthone core. Studies on halogenated xanthones have shown that the position of the halogen atom is critical. For example, in a series of chlorinated xanthones, a chlorine atom at C-2 was found to be important for antifungal activity, while a dibromomethyl group at C-1 conferred broad-spectrum antibacterial activity. nih.gov While direct data on the 2-bromo substituent's effect in conjunction with a 6-hydroxy group is limited, QSAR analyses on other series of xanthones indicate that the electronic charges at the C-2 position are a significant descriptor for predicting biological activity. orientjchem.orgresearchgate.net Therefore, the bromo group at C-2 in 9H-Xanthen-9-one, 2-bromo-6-hydroxy- likely modulates the molecule's lipophilicity and electronic character, which in turn affects its absorption, distribution, and interaction with target sites.

Table 1: General Influence of Substituents on Xanthone Biological Activity

Substituent GroupPosition on Xanthone CoreGeneral Influence on Biological ResponseRelevant Findings
Hydroxyl (-OH) Various (e.g., C-1, C-3, C-6)Crucial for antioxidant and radical-scavenging activity. Can enhance antimicrobial and enzyme-inhibitory effects. mdpi.comThe presence of -OH groups is a key factor for functionality; modifications at C3 and C6 can increase antimicrobial activity. mdpi.comnih.gov
Halogen (-Br, -Cl) Various (e.g., C-2, C-3, C-7)Modulates electronic properties, lipophilicity, and can enhance antimicrobial (antibacterial, antifungal) activity. nih.govChlorine at C-2 and C-7 may be required for potent antifungal effects; dibromomethyl groups at C-1 show antibacterial properties. nih.gov
Alkoxy (-OCH₃) VariousCan alter solubility and metabolic stability. May not be crucial for certain activities like antifouling properties. nih.govDerivatives with methoxy (B1213986) groups were found to be active antifouling agents, suggesting hydroxyl groups are not essential for this specific activity. nih.gov
Aminated Groups Various (e.g., C-1)Can significantly enhance specific activities like antifouling properties, particularly with cyclic amine moieties. nih.govXanthones with cyclic amine moieties like morpholine and piperazine at C-1 showed high anti-settlement activity against mussel larvae. nih.gov

Table 2: Key Parameters from QSAR Analyses of Xanthone Derivatives

Parameter TypeSpecific DescriptorBiological Activity InfluencedSignificance
Electronic Net Atomic Charge (e.g., qC2, qC9)Antimalarial, CytotoxicThe distribution of electrons on specific carbon and oxygen atoms of the xanthone ring system is a critical predictor of potency. orientjchem.orgresearchgate.net
Lipophilicity Log PCytotoxicAffects the compound's ability to cross cell membranes and reach its target. researchgate.net
Steric/Topological Dipole MomentCytotoxicRelates to the overall polarity and shape of the molecule, influencing how it fits into a biological target's binding site. researchgate.net

Exploration of Photophysical and Supramolecular Properties

Photochemical Reactivity and Transformations

The interaction of the 2-bromo-6-hydroxy-9H-xanthen-9-one molecule with light can initiate a cascade of photophysical and photochemical events. The xanthone (B1684191) chromophore is known for its well-defined electronic transitions, typically involving n→π* and π→π* states. The substitution pattern—an electron-donating hydroxyl group and an electron-withdrawing, heavy bromine atom—plays a critical role in defining the energy landscape of its excited states and subsequent reaction pathways.

Photoremovable protecting groups (PPGs), often termed "photocages," are moieties that can be cleaved from a substrate molecule upon irradiation with light, enabling precise spatial and temporal control over the release of active substances. The xanthone scaffold, like other aromatic ketones, has been explored for this purpose. The 2-bromo-6-hydroxy-xanthen-9-one framework possesses key features that make it a promising candidate for designing new PPGs.

The photochemistry is generally initiated by excitation to a singlet excited state, followed by efficient intersystem crossing to a triplet state. For PPGs based on aromatic ketones, the subsequent reaction often involves hydrogen atom abstraction or, in appropriately substituted systems, heterolytic cleavage to release the protected group. The hydroxyl group at the 6-position can be used as an attachment point for caging various functional groups, such as carboxylic acids, phenols, or amines, through an ether or ester linkage. Irradiation with UV light would excite the xanthone chromophore, leading to the cleavage of this linkage and the release of the active molecule. The bromine atom at the 2-position can be used to fine-tune the absorption properties of the chromophore, potentially shifting its activation wavelength to a more desirable range.

Xanthenium-based dyes, which are structurally related to xanthones, have been developed as "photocages" that can be activated with red light. These systems operate through a mechanism involving photoinduced electron transfer that leads to the fragmentation of the molecule and release of a payload. By analogy, derivatives of 2-bromo-6-hydroxy-9H-xanthen-9-one could be engineered to function as PPGs, where the caged molecule is released with high efficiency upon light exposure.

A key process in the excited-state dynamics of xanthones is intersystem crossing (ISC) from the initially populated singlet state (S₁) to a triplet state (T₁). The presence of the bromine atom is expected to significantly enhance the rate of this process due to the heavy-atom effect, which increases spin-orbit coupling. This efficient population of the triplet state has several important consequences:

Fluorescence vs. Phosphorescence: The rapid ISC process typically leads to quenching of fluorescence (emission from S₁) and can enable phosphorescence (emission from T₁), especially at low temperatures in a rigid matrix.

Photochemical Reactivity: The long-lived triplet state is often the primary species responsible for photochemical reactions. For 2-bromo-6-hydroxy-9H-xanthen-9-one, potential triplet-state reactions could include cleavage of the relatively weak carbon-bromine bond or hydrogen atom abstraction by the excited carbonyl group.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are instrumental in predicting the energies of the frontier molecular orbitals and the nature of the electronic transitions, providing insight into the mechanism of photolysis and uncaging.

PropertyPredicted Influence of Substituents
Absorption Spectrum The hydroxyl group (auxochrome) and bromine atom can cause a bathochromic (red) shift in the π→π* absorption bands compared to unsubstituted xanthone.
Fluorescence Expected to be weak due to efficient intersystem crossing enhanced by the bromine atom.
Intersystem Crossing (ISC) The rate of S₁ → T₁ transition is predicted to be high due to the heavy-atom effect of bromine.
Triplet State Lifetime The T₁ state is expected to be long-lived and serve as the key intermediate for photochemical reactions.

Supramolecular Assembly and Host-Guest Interactions

In the solid state, the spatial arrangement of molecules is dictated by a delicate balance of non-covalent interactions. The study of these interactions, known as crystal engineering, is crucial for understanding and designing materials with specific properties. 2-Bromo-6-hydroxy-9H-xanthen-9-one features a variety of functional groups capable of participating in directional intermolecular interactions, leading to predictable supramolecular assemblies.

While the specific crystal structure of 2-bromo-6-hydroxy-9H-xanthen-9-one is not publicly available, analysis of closely related structures, such as 2-bromo-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one, provides valuable insights. Xanthene derivatives often exhibit a convex molecular shape due to the central fused rings. This shape influences how they pack in a crystal lattice.

The substituents on the 2-bromo-6-hydroxy-9H-xanthen-9-one core are key drivers of its supramolecular chemistry.

Hydrogen Bonding: The most powerful non-covalent interaction available to this molecule is the hydrogen bond. The hydroxyl group (-OH) at the 6-position is an excellent hydrogen bond donor, while the carbonyl group (C=O) at the 9-position is an effective hydrogen bond acceptor. This donor-acceptor pairing is expected to lead to the formation of robust intermolecular O-H···O=C hydrogen bonds, often resulting in the assembly of molecules into chains or dimeric motifs.

π-Stacking: The large, electron-rich aromatic surface of the xanthenone core makes it highly susceptible to π-π stacking interactions. These interactions, where the planes of adjacent aromatic rings align, contribute significantly to the cohesive energy of the crystal. The stacking can be either face-to-face or offset, depending on the electronic distribution within the aromatic system.

Halogen Bonding: The bromine atom at the 2-position can act as a halogen bond donor. A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, Br) and a nucleophilic site, such as the oxygen atom of a carbonyl or hydroxyl group on a neighboring molecule (C-Br···O). This interaction provides an additional tool for directing crystal packing with high specificity.

Interaction TypeDonorAcceptorExpected Geometry
Hydrogen Bond 6-Hydroxy (-OH)9-Ketone (C=O)Linear O-H···O
π-π Stacking Xanthenone Ring (π-system)Xanthenone Ring (π-system)Parallel or offset stacking
Halogen Bond 2-Bromo (-Br)9-Ketone (C=O) or 6-Hydroxy (-OH)Directional C-Br···O

Application as Fluorescent Probes and Markers in Chemical Biology Research

Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes in living systems. nih.gov The xanthene core is the basis for many famous fluorophores, including fluorescein and rhodamine. nih.gov The xanthone scaffold, while generally less fluorescent than xanthenes, can be chemically modified to create effective fluorescent sensors. rsc.orgresearchgate.net

The 2-bromo-6-hydroxy-9H-xanthen-9-one structure serves as a promising platform for the rational design of fluorescent probes. nih.gov The core principle involves connecting a "recognition" unit to the xanthone "fluorophore" unit. The binding of a specific analyte to the recognition site triggers a change in the photophysical properties of the xanthone core, leading to a detectable change in fluorescence (e.g., a "turn-on" or "turn-off" response). rsc.orgresearchgate.net

The hydroxyl group at the 6-position is a convenient handle for chemical modification. It can be derivatized with various moieties designed to interact selectively with specific analytes, such as metal ions, reactive oxygen species, or enzymes. The fluorescence of the xanthone core can be modulated by several mechanisms, including:

Photoinduced Electron Transfer (PeT): A recognition unit with appropriate redox potential can quench the fluorescence of the xanthone via PeT. Upon binding to an analyte, this quenching process is disrupted, and fluorescence is restored.

Reaction-Based Sensing: The probe can be designed to undergo an irreversible chemical reaction with the analyte. For example, a protecting group that quenches fluorescence could be cleaved by an enzyme or a reactive species, leading to a strong fluorescence signal.

The bromine substituent can also be exploited. It can serve to modulate the electronic properties of the fluorophore or could be part of a reaction site itself, where its displacement by an analyte-driven reaction leads to a change in fluorescence. Xanthone-based probes have been successfully developed for detecting species like Pb²⁺ and for imaging within living cells, demonstrating the versatility of this scaffold in chemical biology research. rsc.orgresearchgate.netnih.gov

Probe Design StrategyMechanismPotential Analyte
Chelation-Based Analyte binding to a chelator attached at the 6-OH position modulates fluorescence.Metal ions (e.g., Pb²⁺, Fe²⁺)
Reaction-Based Analyte-induced chemical reaction unmasks the fluorescent xanthone core.Reactive Oxygen Species (H₂O₂), Enzymes
PeT Sensor Analyte binding to a receptor disrupts Photoinduced Electron Transfer quenching.pH, small biomolecules

Future Research Directions and Advanced Methodological Perspectives

Development of Novel Synthetic Routes for Complex Xanthenone Architectures

The future of xanthenone synthesis lies in the development of more efficient, selective, and sustainable methods to create complex molecular architectures. While classical methods provide access to basic scaffolds, next-generation drug discovery and materials science demand more intricate and diverse structures. hilarispublisher.com The exploration of novel synthetic routes is fundamental to accessing untapped regions of chemical space and generating diverse compound libraries for biological screening. hilarispublisher.com

Key areas of development include:

Transition-Metal Catalysis : This remains a cornerstone for building complex molecules. hilarispublisher.com Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, are invaluable for constructing carbon-carbon and carbon-heteroatom bonds. hilarispublisher.com For a molecule like 2-bromo-6-hydroxy-9H-xanthen-9-one, the bromine atom serves as a synthetic handle for such reactions, allowing for the introduction of a wide array of functional groups. Future work will likely focus on new ligands and reaction conditions to broaden the scope and improve the efficiency of these transformations. hilarispublisher.com

C-H Bond Functionalization : This strategy enables the construction of complex molecular structures with high efficiency and selectivity by directly modifying existing carbon-hydrogen bonds. hilarispublisher.com This approach offers new possibilities for the late-stage functionalization of the xanthenone core, allowing for the rapid diversification of drug-like molecules. hilarispublisher.com

Photoredox and Electrosynthesis : These methods use light or electrical energy to drive chemical reactions, often under milder conditions than traditional thermal methods. They offer unique reactivity patterns and can be used to forge bonds that are challenging to create using other techniques.

Flow Chemistry : Continuous flow reactors provide precise control over reaction parameters like temperature, pressure, and mixing, leading to improved yields, safety, and scalability. This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

These advanced synthetic methodologies are crucial for building libraries of xanthenone derivatives, enabling a systematic exploration of structure-activity relationships. hilarispublisher.com

Integration of Advanced Hybrid Computational-Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm in chemical research. For xanthenones, this integration can accelerate discovery and provide deeper mechanistic insights.

Predictive Modeling : Computational tools like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) can predict the geometric and electronic properties of xanthenone derivatives. nih.gov For instance, TDDFT can be used to calculate theoretical UV-Vis absorption spectra, which can then be compared with experimental measurements to validate the computational model. nih.gov Analysis of frontier molecular orbitals (HOMO-LUMO) can reveal insights into electronic transitions and reactivity. nih.govnih.gov

Reaction Mechanism Elucidation : Computational modeling can map out potential energy surfaces for synthetic reactions, helping to optimize conditions and predict outcomes. For photodegradation studies, it can identify the most likely bond-breaking events, such as the C-Br bond stretching in the excited state, which leads to reductive debromination. nih.gov

Structure-Property Relationships : By systematically modifying the xanthenone structure in silico and calculating key properties (e.g., absorption wavelength, redox potential, binding affinity), researchers can establish quantitative structure-activity relationships (QSAR). nih.gov This allows for the rational design of molecules with desired characteristics before committing to synthetic work. The APEX (Aqueous Photochemistry of Environmentally-occurring Xenobiotics) software is an example of a model used to predict photodegradation kinetics in natural waters based on water chemistry and sunlight irradiance. unito.it

The table below illustrates the kind of data that can be generated through such hybrid approaches, comparing theoretical predictions with experimental findings for analogous brominated aromatic compounds.

PropertyComputational MethodPredicted ValueExperimental Finding
UV Absorption (λmax) TDDFTRed-shift with increased bromination nih.govAgreement between predicted and measured λmax nih.gov
HOMO-LUMO Energy Gap (EH-L) DFT1.85-4.91 eV for brominated aromatics nih.govCorrelates with excitation energies nih.gov
Photodegradation Half-life QSAR ModelsDependent on descriptors like energy gap and charge nih.govCorrelates with calculated molecular descriptors nih.gov
Primary Degradation Pathway DFT (Excited State)C-Br bond stretching and cleavage nih.govReductive debromination products observed nih.gove3s-conferences.org

Exploration of New Biological Targets and Pathways (in vitro and in silico)

The structural features of 2-bromo-6-hydroxy-9H-xanthen-9-one make it a candidate for biological activity. Future research will involve screening this and related compounds against a wide array of biological targets to uncover new therapeutic potential. Nucleosides, for example, are fundamental building blocks of DNA and RNA and are often targeted for modification in the development of antiviral and anticancer therapies. iiserpune.ac.in The development of novel compounds to combat diseases like cancer is a mature field that continues to seek new molecular entities. rsc.org

In Vitro Screening : High-throughput screening (HTS) of xanthenone libraries against panels of cancer cell lines, kinases, proteases, or other enzymes can rapidly identify potential lead compounds. Follow-up assays would then determine the mechanism of action and cellular effects.

In Silico Docking and Virtual Screening : Computational docking can be used to predict how xanthenone derivatives might bind to the active sites of known protein targets. This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and in vitro testing.

Pathway Analysis (Omics) : For compounds that show promising activity, techniques like transcriptomics, proteomics, and metabolomics can reveal how they affect global cellular pathways. This unbiased approach can uncover entirely new mechanisms of action and biological targets that were not previously anticipated.

Design of Xanthenone-Based Molecular Tools for Research Applications

The inherent fluorescence of the xanthenone core makes it an excellent scaffold for developing molecular probes and labels for research. thermofisher.comthermofisher.com These tools are essential for visualizing and quantifying biological processes in real-time.

Fluorescent Probes : By attaching specific recognition elements (e.g., a ligand for a particular receptor or a substrate for an enzyme) to the xanthenone scaffold, researchers can create probes that light up when they interact with their target. The 2-bromo and 6-hydroxy positions on the scaffold are ideal for chemical modification to tune the probe's properties or attach it to other molecules.

Photosensitizers : Upon absorption of light, many aromatic molecules can generate reactive oxygen species (ROS). This property can be harnessed to create photosensitizers for applications in photodynamic therapy (PDT) to selectively destroy cancer cells or for photocatalysis.

Labeling Reagents : The xanthenone core can be functionalized with reactive groups that allow it to be covalently attached to proteins, nucleic acids, or other biomolecules. thermofisher.com These fluorescently labeled biomolecules can then be tracked in cells or used in various bioanalytical assays, such as fluorescence microscopy and flow cytometry. thermofisher.com

Investigation of Environmental Photodegradation Mechanisms

As with many synthetic compounds, understanding the environmental fate of 2-bromo-6-hydroxy-9H-xanthen-9-one is crucial. Photodegradation is a primary mechanism for the breakdown of aromatic compounds in the environment. unito.it

Research in this area should focus on:

Identifying Degradation Products : Using techniques like GC-MS and LC-MS to identify the intermediates and final products of photodegradation under simulated sunlight. For brominated compounds, the primary pathway is often reductive debromination, where bromine atoms are sequentially replaced by hydrogen atoms. nih.gove3s-conferences.orgresearchgate.net

Kinetics and Influencing Factors : Studying the rate of degradation (photolytic half-life) and how it is affected by environmental variables. nih.gov For instance, the presence of humic acid in soil can significantly slow degradation due to a photoshielding effect. e3s-conferences.orgresearchgate.net Conversely, certain soil minerals may act as photocatalysts. nih.gove3s-conferences.org The photodegradation of hexabromobenzene (B166198) (HBB), for example, follows pseudo-first-order kinetics. e3s-conferences.orgresearchgate.net

Mechanism Elucidation : Combining experimental data with computational modeling to understand the photochemical processes involved. nih.gov Halogenated aromatics typically absorb light in the UV region, and their degradation often involves π→π* or n→σ* electronic transitions. nih.gov The process often requires a photocatalyst for effective breakdown in the environment. nih.gov

The table below summarizes key factors influencing the photodegradation of analogous brominated aromatic compounds.

FactorObservationImplication for Xanthenone
Number of Bromine Atoms Higher bromination leads to lower excitation energy and red-shifted absorption. nih.govThe single bromine atom may result in slower photodegradation compared to polybrominated xanthenones.
Environmental Matrix Degradation is faster on silica (B1680970) gel than on kaolinite (B1170537) or in soils with high organic content. e3s-conferences.orgresearchgate.netThe compound's persistence will vary significantly depending on soil or water composition.
Humic Acid (HA) Increasing HA concentration decreases the degradation rate. e3s-conferences.orgIn organic-rich environments, the compound may be more persistent due to light shielding.
Degradation Pathway Stepwise reductive debromination is the main pathway for brominated aromatics. e3s-conferences.orgresearchgate.netThe expected primary degradation product would be 6-hydroxy-9H-xanthen-9-one.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-bromination.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Basic: How is the molecular structure of 2-bromo-6-hydroxy-9H-xanthen-9-one characterized experimentally?

Methodological Answer:
Combined spectroscopic and crystallographic techniques are employed:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine deshields adjacent protons; hydroxy groups show broad peaks in DMSO-d₆) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the planar fused-ring system and bond lengths. Software like SHELXL refines the structure, revealing deviations (e.g., O-atom displacement ≤0.13 Å from the plane) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₃H₇BrO₃, MW: 291.0 g/mol) .

Advanced: How can computational modeling predict the reactivity of 2-bromo-6-hydroxy-9H-xanthen-9-one in substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. The 2-bromo group shows high electrophilicity, favoring SNAr reactions at the 2-position .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to assess polar aprotic solvents (e.g., DMF) that stabilize transition states .
  • Kinetic Studies : Compare activation energies for bromine displacement with nucleophiles (e.g., amines) to optimize reaction conditions .

Advanced: What crystallographic tools are used to analyze hydrogen bonding in 2-bromo-6-hydroxy-9H-xanthen-9-one derivatives?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using software like Mercury .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, highlighting planar distortions from hydrogen bonding .
  • SHELX Suite : Refine hydrogen atom positions via SHELXL’s restraints (e.g., AFIX 147 for hydroxyl groups) .

Basic: What are common chemical transformations of 2-bromo-6-hydroxy-9H-xanthen-9-one?

Methodological Answer:

  • Nucleophilic Substitution : Replace bromine with amines (e.g., piperidine) in DMF at 80°C .
  • Esterification : Protect the 6-hydroxy group via acetylation (Ac₂O/pyridine) .
  • Oxidation : Convert hydroxy groups to ketones using Jones reagent (CrO₃/H₂SO₄), though bromine stability must be monitored .

Advanced: How do researchers resolve contradictions in biological activity data for brominated xanthones?

Methodological Answer:

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell lines, and incubation times .
  • SAR Studies : Compare activity across analogs (e.g., 3-bromo vs. 2-bromo derivatives) to isolate substituent effects .
  • Docking Simulations : Use AutoDock to model interactions with targets (e.g., topoisomerase II), validating via IC₅₀ correlations .

Basic: What purification strategies are effective for isolating 2-bromo-6-hydroxy-9H-xanthen-9-one?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences .
  • Chromatography : Flash chromatography (silica gel, CH₂Cl₂/MeOH 95:5) for small-scale purification.
  • HPLC : Semi-preparative C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolates (>98%) .

Advanced: How does ring puckering affect the photophysical properties of brominated xanthones?

Methodological Answer:

  • Cremer-Pople Analysis : Calculate puckering parameters (θ, φ) from XRD data to quantify non-planarity .
  • TD-DFT : Model excited-state transitions (e.g., λₑₓ = 350 nm) and compare with experimental fluorescence spectra .
  • Solvatochromism : Measure emission shifts in solvents of varying polarity to assess planarization effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.